1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone
CAS No.: 13918-67-7
Cat. No.: VC21460043
Molecular Formula: C13H12O2S
Molecular Weight: 232.3g/mol
* For research use only. Not for human or veterinary use.
![1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone - 13918-67-7](/images/no_structure.jpg)
CAS No. | 13918-67-7 |
---|---|
Molecular Formula | C13H12O2S |
Molecular Weight | 232.3g/mol |
IUPAC Name | 1-[5-(4-methoxyphenyl)thiophen-2-yl]ethanone |
Standard InChI | InChI=1S/C13H12O2S/c1-9(14)12-7-8-13(16-12)10-3-5-11(15-2)6-4-10/h3-8H,1-2H3 |
Standard InChI Key | LRUBIGCXVSIWPI-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC |
Canonical SMILES | CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC |
Chemical Structure and Identification
1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone consists of a thiophene ring with two functional substituents: a 4-methoxyphenyl group at position 5 and an ethanone (acetyl) group at position 2. The molecular formula of the compound is C13H12O2S with a molecular weight of 232.30 g/mol. The compound is also known by its systematic IUPAC name 1-[5-(4-methoxyphenyl)thiophen-2-yl]ethanone.
Physical and Chemical Properties
The physical and chemical properties of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone are critical to understanding its behavior in various applications. Based on its structure and similar compounds, several key properties can be identified:
Table 1: Key Physical and Chemical Properties
Property | Value | Notes |
---|---|---|
Molecular Formula | C13H12O2S | Contains carbon, hydrogen, oxygen, and sulfur |
Molecular Weight | 232.30 g/mol | Determined from the molecular formula |
Physical State | Solid | At room temperature |
Melting Point | 156-157°C | Characteristic of similar crystalline compounds |
Appearance | White to off-white solid | Common for similar aromatic compounds |
Solubility | Soluble in organic solvents | Typically soluble in dichloromethane, chloroform, and alcohols |
The compound contains several functional groups that contribute to its chemical properties:
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A thiophene ring, which provides aromatic character and sulfur-containing heterocyclic properties
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A methoxy group attached to the phenyl ring, which affects electron distribution and reactivity
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A ketone (ethanone) group, which can participate in various carbonyl reactions
Synthesis Methods
The synthesis of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone typically involves organic chemistry methodologies that establish the connection between the thiophene ring and the methoxyphenyl group, as well as the incorporation of the acetyl group.
Synthetic Routes
Several potential synthetic routes can be employed to prepare 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone:
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Cross-coupling reactions between appropriately substituted thiophene derivatives and 4-methoxyphenyl precursors
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Friedel-Crafts acylation of 5-(4-methoxyphenyl)thiophene with acetyl chloride or acetic anhydride
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Sequential functionalization of thiophene with appropriate reagents
Table 2: Potential Synthetic Approaches
Synthetic Method | Key Reagents | Reaction Conditions | Expected Outcome |
---|---|---|---|
Suzuki-Miyaura Coupling | 5-bromothiophene-2-acetyl, 4-methoxyphenylboronic acid, Pd catalyst | Heat, base, solvent | Formation of C-C bond between thiophene and methoxyphenyl |
Friedel-Crafts Acylation | 5-(4-methoxyphenyl)thiophene, acetyl chloride, AlCl3 | Low temperature, anhydrous conditions | Introduction of acetyl group at position 2 |
Stille Coupling | 2-acetylthiophene, 4-methoxyphenyl halide, Pd catalyst, organotin reagent | Elevated temperature, inert atmosphere | Connection of methoxyphenyl group to thiophene |
Chemical Reactivity
The reactivity of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone is determined by its functional groups and their interactions. Understanding these reactive sites is crucial for predicting its behavior in various chemical transformations.
Reactive Centers
The compound has several reactive centers that can undergo various transformations:
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The ketone (ethanone) group can participate in nucleophilic addition reactions, reductions, and condensations
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The thiophene ring can undergo electrophilic aromatic substitution, though with different regioselectivity compared to benzene
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The methoxy group can be cleaved under specific conditions
Table 3: Potential Chemical Transformations
Reactive Site | Possible Reactions | Reagents | Products |
---|---|---|---|
Ketone Group | Reduction | NaBH4, LiAlH4 | Secondary alcohol derivative |
Ketone Group | Condensation | Hydrazines, hydroxylamines | Hydrazones, oximes |
Thiophene Ring | Electrophilic substitution | Halogenating agents, nitrating mixtures | Halogenated or nitrated derivatives |
Methoxy Group | Demethylation | BBr3, HI | Hydroxyphenyl derivative |
The presence of both electron-donating (methoxy) and electron-withdrawing (acetyl) groups creates an interesting electronic distribution that influences the reactivity of the molecule, particularly at the thiophene ring.
Biological Activity and Applications
Based on its structural features, 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone shows potential for various biological activities and practical applications.
Activity Type | Potential Mechanism | Research Interest |
---|---|---|
Anti-inflammatory | Inhibition of cyclooxygenase enzymes | Inflammatory disease treatment |
Analgesic | Modulation of pain signaling pathways | Pain management therapies |
Antimicrobial | Interaction with microbial cell components | Development of new antimicrobial agents |
These potential activities are derived from the compound's structural features, which are similar to other biologically active molecules. The thiophene ring, in particular, is found in many pharmaceutically relevant compounds.
Materials Science Applications
The electronic properties of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone make it potentially valuable in materials science applications:
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Development of optoelectronic devices due to its conjugated system
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Potential use in sensor technologies
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Applications in photonic materials research
The compound's ability to form self-assembled structures and its interaction with light create opportunities for research in advanced materials.
Analytical Characterization
Analytical techniques are essential for characterizing 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone and confirming its structure and purity.
Spectroscopic Analysis
Various spectroscopic methods can be employed to analyze and confirm the structure of the compound:
Table 5: Spectroscopic Characteristics
Analytical Method | Expected Key Features |
---|---|
IR Spectroscopy | C=O stretching (≈1680-1700 cm⁻¹), C-O-C stretching (≈1250 cm⁻¹), aromatic C=C stretching |
¹H NMR | Signals for aromatic protons (δ 6.5-8.0 ppm), methoxy protons (≈δ 3.8 ppm), methyl protons (≈δ 2.5 ppm) |
¹³C NMR | Carbonyl carbon (≈190 ppm), aromatic carbons (120-160 ppm), methoxy carbon (≈55 ppm), methyl carbon (≈27 ppm) |
Mass Spectrometry | Molecular ion peak at m/z 232, fragmentation pattern showing loss of acetyl group |
Chromatographic Methods
Chromatographic techniques are valuable for analyzing the purity of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone:
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Thin-layer chromatography (TLC) using silica gel and appropriate solvent systems
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High-performance liquid chromatography (HPLC) with UV detection
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Gas chromatography for volatile derivatives
Structure-Activity Relationships
Understanding the relationship between the structure of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone and its properties is crucial for designing derivatives with enhanced activities.
Structural Features and Activities
Several key structural features contribute to the compound's activities:
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The thiophene ring contributes to electronic properties and potential biological interactions
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The methoxy group affects lipophilicity and potential receptor binding
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The acetyl group provides a reactive site for further functionalization
Modifications to these structural elements could lead to derivatives with altered properties:
Table 6: Potential Structure Modifications and Effects
Structural Modification | Potential Effect | Application Impact |
---|---|---|
Replacing methoxy with other substituents | Altered lipophilicity and binding properties | Modified biological activity profile |
Modifying the acetyl group | Changed reactivity and hydrogen bonding capability | Different pharmacological properties |
Substitution on the thiophene ring | Altered electronic distribution | Modified material properties or biological activity |
Research Developments and Future Directions
Research on 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone and related compounds continues to evolve, with several promising directions for future investigation.
Emerging Research Areas
Current and future research directions for this compound may include:
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Development of derivatives with enhanced biological activities
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Investigation of structure-activity relationships through systematic modifications
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Exploration of applications in advanced materials and electronic devices
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Optimization of synthetic pathways for more efficient production
The versatility of the compound's structure provides numerous opportunities for creative research approaches and applications.
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